N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of an oxalamide functional group, which is a derivative of oxalic acid. The compound features two aromatic rings, one substituted with an ethoxy group and the other with a methyl and nitro group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide typically involves the reaction of 4-ethoxyaniline with 4-methyl-2-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 4-ethoxyaniline and 4-methyl-2-nitroaniline in anhydrous dichloromethane.
Step 2: Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.
Step 3: Stir the reaction mixture at room temperature for several hours.
Step 4: Quench the reaction with water and extract the product using an organic solvent.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.
Reduction: Potassium permanganate, sulfuric acid, water solvent.
Substitution: Nitric acid, sulfuric acid, chloroform solvent.
Major Products Formed
Reduction: 4-amino-2-methylphenyl derivative.
Oxidation: 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Substitution: Various nitro or halogenated derivatives.
Scientific Research Applications
N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)acetamidine
- 4-methoxyphenyl N-(4-methyl-2-nitrophenyl)carbamate
- N-(4-nitrophenyl)acetamide
Uniqueness
N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is unique due to its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-3-25-13-7-5-12(6-8-13)18-16(21)17(22)19-14-9-4-11(2)10-15(14)20(23)24/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBRFGHJVQBJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.